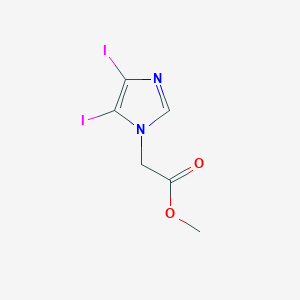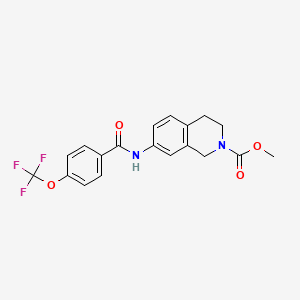
7-(4-(三氟甲氧基)苯甲酰胺)-3,4-二氢异喹啉-2(1H)-羧酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 7-(4-(trifluoromethoxy)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C19H17F3N2O4 and its molecular weight is 394.35. The purity is usually 95%.
BenchChem offers high-quality methyl 7-(4-(trifluoromethoxy)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 7-(4-(trifluoromethoxy)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “methyl 7-(4-(trifluoromethoxy)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate,” also known as “methyl 7-[[4-(trifluoromethoxy)benzoyl]amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate.”
Pharmaceutical Applications
This compound has shown potential in pharmaceutical research due to its structural properties. The trifluoromethoxy group is known to enhance the metabolic stability and bioavailability of pharmaceutical agents. Research has indicated that compounds with similar structures can act as inhibitors for various enzymes and receptors, making them candidates for drug development in treating diseases such as cancer, inflammation, and neurological disorders .
Antibacterial and Antifungal Agents
The presence of the trifluoromethoxy group in the compound enhances its lipophilicity, which can improve its ability to penetrate bacterial cell walls. Studies have shown that similar compounds exhibit significant antibacterial and antifungal activities, making them useful in developing new antimicrobial agents . This could be particularly valuable in addressing antibiotic-resistant bacterial strains.
Chemical Synthesis and Catalysis
In organic chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitution and cyclization reactions. This makes it a valuable tool in the synthesis of other fluorinated compounds, which are often used in pharmaceuticals and agrochemicals .
Medicinal Chemistry
The compound’s potential as a scaffold for drug design is significant. Medicinal chemists can modify its structure to create derivatives with enhanced biological activity and selectivity. This approach can lead to the discovery of new drugs with improved efficacy and safety profiles.
Recent advances in new trifluoromethoxylation reagents Synthesis, characterization, antioxidant, and antibacterial activities of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides Mechanical, optical and antioxidant properties of 7-Hydroxy-4-methyl coumarin doped polyvinyl alcohol/oxidized maize starch blend films : Recent advances in new trifluoromethoxylation reagents : Synthesis, characterization, antioxidant, and antibacterial activities of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides : Mechanical, optical and antioxidant properties of 7-Hydroxy-4-methyl coumarin doped polyvinyl alcohol/oxidized maize starch blend films : Recent advances in new trifluoromethoxylation reagents : Synthesis, characterization, antioxidant, and antibacterial activities of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides
属性
IUPAC Name |
methyl 7-[[4-(trifluoromethoxy)benzoyl]amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O4/c1-27-18(26)24-9-8-12-2-5-15(10-14(12)11-24)23-17(25)13-3-6-16(7-4-13)28-19(20,21)22/h2-7,10H,8-9,11H2,1H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXJMTOQEARVQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 7-(4-(trifluoromethoxy)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B2395321.png)
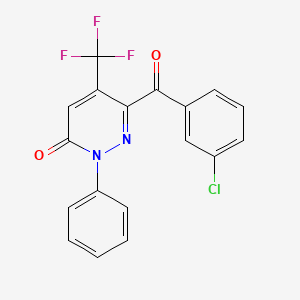
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)propionamide](/img/structure/B2395324.png)
![Methyl 2-[(1-methyl-3-phenoxypyrazol-4-yl)amino]acetate](/img/structure/B2395327.png)

![N-[2-[(3-Ethyl-1,2-oxazol-5-yl)methoxy]ethyl]prop-2-enamide](/img/structure/B2395329.png)
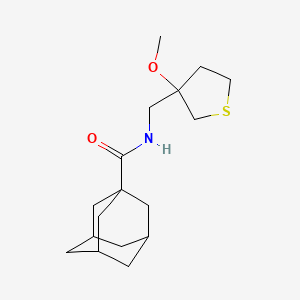
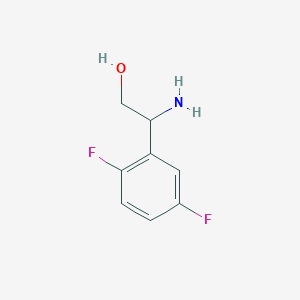
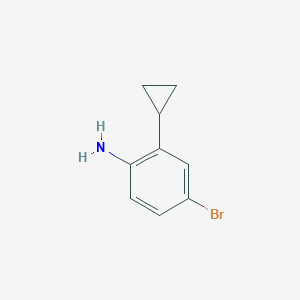
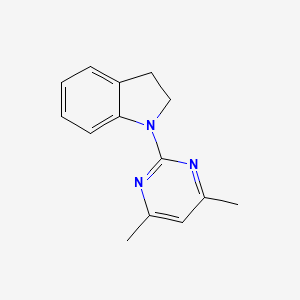
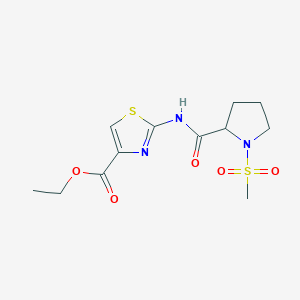
![6-((2,5-dimethoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2395342.png)
![N-[(2-chlorophenyl)methyl]-3-[1-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]propanamide](/img/structure/B2395343.png)
